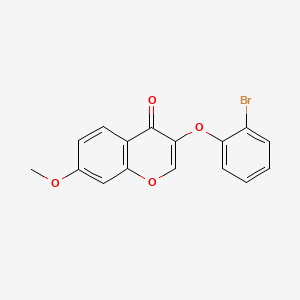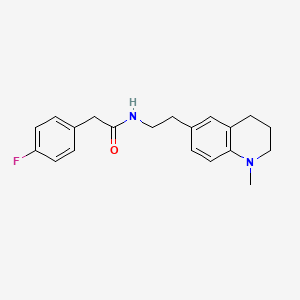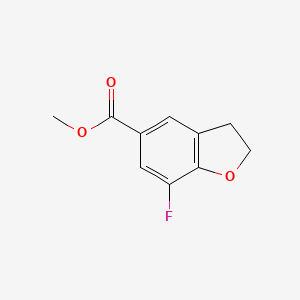![molecular formula C17H19N3O4 B2367903 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1775448-11-7](/img/structure/B2367903.png)
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide. Pyrazolo[3,4-d]pyrimidines have been synthesized and screened for their antimicrobial activity, with certain compounds displaying activity comparable to standard antibacterial and antifungal agents (Abdel-Gawad et al., 2003). Similarly, other novel heterocyclic compounds incorporating pyrimidine and pyrazole moieties have been synthesized and evaluated for antimicrobial activities, demonstrating promising antibacterial and antifungal properties (Bondock et al., 2008).
Antitumor Activities
Compounds related to this compound have been investigated for their antitumor potential. Specifically, derivatives of 2-phenylpyrazolo[3,4-d]pyrimidine have shown selective antitumor activities, with certain configurations contributing to their efficacy (Jing, 2011). Another study synthesized and evaluated a series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, revealing their cytotoxic and inhibitory activities in various tests (Rahmouni et al., 2016).
Anti-inflammatory and Other Therapeutic Applications
Some derivatives of the compound have been evaluated for their anti-inflammatory and therapeutic potentials in various models. For instance, a chymase inhibitor derivative was shown to suppress intimal hyperplasia after balloon injury, suggesting its potential in addressing cardiovascular conditions (Takai et al., 2003). Another study on a specific chymase inhibitor derivative revealed its efficacy in preventing the development of abdominal aortic aneurysm in a hamster model, indicating its potential therapeutic application in vascular diseases (Tsunemi et al., 2004).
Eigenschaften
IUPAC Name |
2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-8-18-13(21)9-20-12-10-24-16(22)14(12)15(19-17(20)23)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHSPXJHMQTAPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
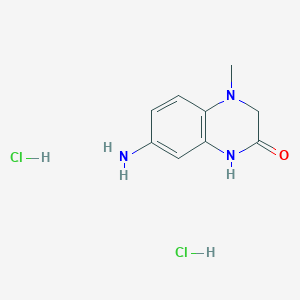
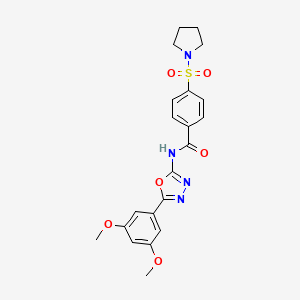
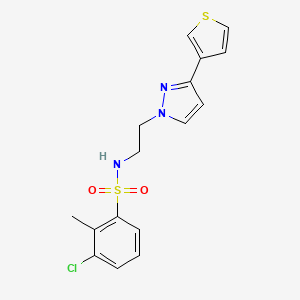
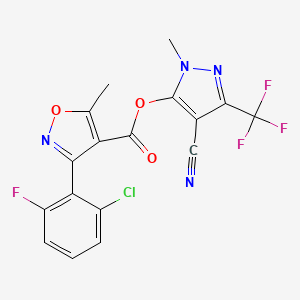
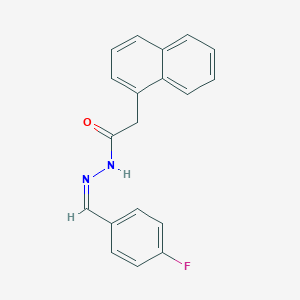
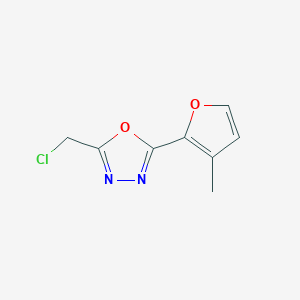
![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
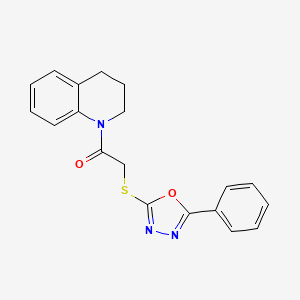
![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
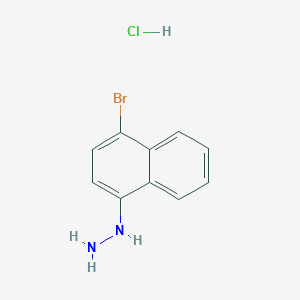
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)
